molecular formula C10H7ClO3S B017967 6-chloronaphthalene-2-sulfonic Acid CAS No. 102878-14-8

6-chloronaphthalene-2-sulfonic Acid

Cat. No. B017967
CAS RN: 102878-14-8
M. Wt: 242.68 g/mol
InChI Key: ONLHWRHIJDODKO-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-2-sulfonic Acid, also known by its CAS number 102878-14-8, is a chemical compound with the formula C10H7ClO3S . It has a molecular weight of 242.68 and an exact mass of 241.98 .


Synthesis Analysis

The synthesis of 6-Chloronaphthalene-2-sulfonic Acid involves the suspension of 6-Amino-2-napthalenesulfonic acid in 5 N HCl and water, which is then cooled to 3° C. A solution of sodium nitrite is added dropwise over two hours. After one additional hour, the mixture is poured in several portions into a stirred suspension of copper (I) chloride in 5 N HCl .


Molecular Structure Analysis

The molecular structure of 6-Chloronaphthalene-2-sulfonic Acid consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . It has a topological polar surface area of 62.8, a heavy atom count of 15, and a complexity of 322 .


Physical And Chemical Properties Analysis

6-Chloronaphthalene-2-sulfonic Acid has a density of 1.533±0.06 g/cm3 (Predicted). It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 1 .

Scientific Research Applications

Proteomics Research

6-chloronaphthalene-2-sulfonic Acid is utilized in proteomics research due to its unique molecular properties . Its ability to interact with proteins makes it a valuable tool for studying protein structure, function, and interactions.

Photocatalysis

This compound plays a role in photocatalysis, where it’s used to study the effects of ultraviolet radiation on chemical substances . It serves as a model compound to understand the degradation mechanisms of environmentally persistent chemicals.

Environmental Science

In environmental science, 6-chloronaphthalene-2-sulfonic Acid is used to investigate the breakdown of pollutants under various conditions . Its degradation products and rates can provide insights into environmental remediation processes.

Chemical Synthesis

The compound is involved in the chromoselective synthesis of sulfonyl chlorides and sulfonamides, which are crucial in pharmaceuticals and agrochemicals . It’s used to explore how light can influence chemical reactions and selectivity.

Material Science

Due to its molecular structure, 6-chloronaphthalene-2-sulfonic Acid is significant in material science, particularly in the development of new materials with specific properties .

Biological Activity Research

Researchers study 6-chloronaphthalene-2-sulfonic Acid for its biological activity. Its unique chemical structure may lead to potential applications in medicine and pharmacology.

Analytical Chemistry

It’s used as a standard or reagent in analytical chemistry to quantify and qualify the presence of other substances .

UV Degradation Studies

6-chloronaphthalene-2-sulfonic Acid is a reference compound in studies focusing on the UV degradation of various chemicals, helping to understand their stability and decomposition pathways .

properties

IUPAC Name

6-chloronaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLHWRHIJDODKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434209
Record name 6-chloronaphthalene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102878-14-8
Record name 6-chloronaphthalene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (2.7 g) in water (5 ml) was added during 2 hours to a stirred mixture of 6-amino-2-naphthalenesulphonic acid (8.8 g), dilute aqueous hydrochloric acid (2.8% weight/volume, 20 ml) and water (15 ml) which had been cooled to 0° C. The mixture was stirred at 0° C. for 30 minutes and then poured onto a stirred suspension of cuprous chloride (3.96 g) in dilute aqueous hydrochloric acid (2.8%, 20 ml). The mixture was evaporated to give 6-chloro-2-naphthalenesulphonic acid which was used without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
3.96 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Amino-2-napthalenesulfonic acid (88.0 g, 0.4 mol) was suspended in 5 N HCl (200 mL) and water (150 mL) and cooled to 3° C. A solution of sodium nitrite (27.0 g, 0.4 mol) in water (50 mL) was added dropwise over two hours. After one additional hour, the mixture was poured in several portions into a stirred suspension of copper(I) chloride (39.6 g, 60.6 mmol) in 5 N HCl (200 mL). Considerable foaming occurred during this addition. After standing overnight at room temperature, the mixture was concentrated on a rotary evaporator to a brown solid that was then dried in a vacuum oven overnight at 100° C. to provide the acid (111.9 g)
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
39.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloronaphthalene-2-sulfonic Acid
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